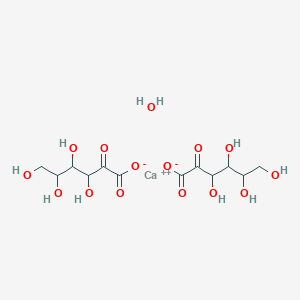
2-Keto-D-gluconic acid hemicalcium sal&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Keto-D-gluconic acid hemicalcium salt is a compound with the chemical formula C6H9O7 · ½Ca · xH2O. . This compound is a derivative of gluconic acid and is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Keto-D-gluconic acid hemicalcium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains. The process involves the use of bacteria such as Gluconobacter oxydans, which oxidizes D-glucose to 2-keto-D-gluconic acid. The resulting acid is then neutralized with calcium carbonate to form the hemicalcium salt .
Industrial Production Methods
In industrial settings, the production of 2-keto-D-gluconic acid hemicalcium salt typically involves large-scale fermentation processes. The fermentation is carried out in bioreactors where conditions such as pH, temperature, and aeration are carefully controlled to optimize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form D-erythorbic acid using an α-amylase enzyme.
Reduction: It can be reduced to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57).
Substitution: The compound can undergo substitution reactions to form different derivatives, depending on the reagents used.
Major Products
The major products formed from these reactions include D-erythorbic acid and D-mannonate .
Applications De Recherche Scientifique
2-Keto-D-gluconic acid hemicalcium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-keto-D-gluconic acid hemicalcium salt involves its conversion to other compounds through enzymatic reactions. For example, in Escherichia coli, the genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon. The compound is converted to D-mannonate by the enzyme fructuronate reductase .
Comparaison Avec Des Composés Similaires
2-Keto-D-gluconic acid hemicalcium salt is unique due to its specific chemical structure and properties. Similar compounds include:
D-Gluconic acid: A similar compound but without the keto group.
D-Arabino-2-hexulopyranosonic acid: The non-calcium salt form of the compound.
Calcium gluconate: Another calcium salt of gluconic acid but without the keto group.
These similar compounds differ in their chemical structure and, consequently, their properties and applications.
Propriétés
IUPAC Name |
calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)

![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)
![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)



